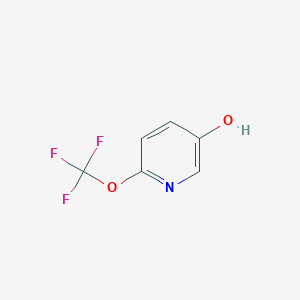

6-(Trifluoromethoxy)pyridin-3-ol

Description

BenchChem offers high-quality 6-(Trifluoromethoxy)pyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethoxy)pyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethoxy)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)12-5-2-1-4(11)3-10-5/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUYREFCTJTRSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating Chemical Identity: A Technical Guide to 6-(Trifluoromethoxy)pyridin-3-ol and Its CAS Number Verification

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Precise Chemical Identification

In the landscape of modern chemical research and drug discovery, the unequivocal identification of a molecule is paramount. A compound's Chemical Abstracts Service (CAS) number serves as its unique fingerprint, a critical link to a wealth of information regarding its synthesis, properties, and safety. However, the journey to verifying a CAS number is not always straightforward, particularly with novel or complex structures. This guide provides an in-depth technical exploration of 6-(trifluoromethoxy)pyridin-3-ol, a fluorinated pyridine derivative of increasing interest. The core of this document is a comprehensive verification of its CAS number, addressing the common and critical point of confusion with its close analogue, 6-(trifluoromethyl)pyridin-3-ol.

This guide will delve into the distinct properties conferred by the trifluoromethoxy group, outline a representative synthetic pathway, and discuss the applications and safety considerations for this compound. By providing a clear and authoritative resource, we aim to equip researchers with the foundational knowledge necessary to confidently work with this important chemical entity.

Part 1: The Challenge of Isomeric Identity and CAS Number Verification

A primary challenge in sourcing and utilizing 6-(trifluoromethoxy)pyridin-3-ol is the potential for confusion with 6-(trifluoromethyl)pyridin-3-ol. The single-atom difference—an oxygen linking the trifluoromethyl group to the pyridine ring—profoundly alters the molecule's electronic properties and, consequently, its chemical behavior and biological activity. This seemingly minor distinction has led to ambiguity in online databases and supplier catalogs, with multiple CAS numbers appearing for what is ostensibly the same compound.

Our investigation reveals the following:

-

6-(Trifluoromethoxy)pyridin-3-ol has been associated with at least two CAS numbers: 1361494-43-0 and 2512194-85-1 .

-

6-(Trifluoromethyl)pyridin-3-ol is definitively assigned CAS Number 216766-12-0 [1][2][3][4].

This discrepancy underscores the necessity for researchers to exercise diligence when procuring this chemical. It is crucial to cross-reference the chemical name, structure, and CAS number from a reputable supplier to ensure the correct compound is being ordered and used. For the purposes of this guide, we will consider both 1361494-43-0 and 2512194-85-1 as identifiers for 6-(trifluoromethoxy)pyridin-3-ol, while emphasizing the importance of verifying the structure independently.

The following diagram illustrates the structural difference and the associated CAS numbers.

Experimental Protocol (Representative)

Step 1: Protection of the Hydroxyl Group

The hydroxyl group of 6-chloropyridin-3-ol is first protected to prevent side reactions in the subsequent trifluoromethoxylation step. A common protecting group for phenols is the benzyl ether.

-

To a solution of 6-chloropyridin-3-ol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

-

Add benzyl bromide dropwise at room temperature.

-

Heat the reaction mixture to ensure complete reaction.

-

After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting 2-chloro-5-(benzyloxy)pyridine by column chromatography.

Step 2: Trifluoromethoxylation

This is the key and most challenging step. The introduction of the -OCF₃ group often requires specialized reagents and conditions.

-

The protected 2-chloro-5-(benzyloxy)pyridine is subjected to a nucleophilic aromatic substitution reaction.

-

A source of the trifluoromethoxide anion is required. This can be generated in situ from reagents such as trifluoromethyl-2,2-difluoro-2-(fluorosulfonyl)acetate in the presence of a copper catalyst.

-

The reaction is typically carried out in an aprotic polar solvent like DMF or NMP at elevated temperatures.

-

Careful control of the reaction conditions is necessary to achieve good yields and avoid decomposition.

Step 3: Deprotection

The final step is the removal of the benzyl protecting group to yield the desired product.

-

The crude product from the previous step is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

A palladium on carbon catalyst is added.

-

The mixture is subjected to hydrogenation (H₂ gas) at atmospheric or slightly elevated pressure.

-

Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 6-(trifluoromethoxy)pyridin-3-ol.

Self-Validation and Quality Control: Each step of this proposed synthesis would require in-process monitoring by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.

Part 4: Applications in Drug Discovery and Materials Science

The unique properties of the trifluoromethoxy group make 6-(trifluoromethoxy)pyridin-3-ol an attractive building block in several areas of research.

Medicinal Chemistry

Fluorinated compounds are prevalent in modern pharmaceuticals. The incorporation of a trifluoromethoxy group can significantly enhance the pharmacological profile of a drug candidate by:

-

Improving Metabolic Stability: The robust C-F bonds resist enzymatic degradation, leading to a longer in vivo half-life.

-

Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Modulating pKa: The electron-withdrawing nature of the -OCF₃ group can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding.

-

Enhancing Binding Affinity: The unique electronic and steric properties of the -OCF₃ group can lead to more potent and selective interactions with biological targets.

While specific drug candidates containing the 6-(trifluoromethoxy)pyridin-3-ol moiety are not widely reported in the public domain, this scaffold is of high interest for the synthesis of libraries of compounds for screening against various therapeutic targets, including kinases, G-protein coupled receptors, and ion channels.

Materials Science

The electronic properties of fluorinated aromatic compounds make them suitable for applications in materials science, particularly in the development of:

-

Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the -OCF₃ group can be used to tune the electronic energy levels of organic semiconductors.

-

Liquid Crystals: The introduction of fluorine can influence the mesomorphic properties of liquid crystalline materials.

-

Polymers: Fluorinated monomers can be used to synthesize polymers with enhanced thermal stability, chemical resistance, and unique surface properties.

Part 5: Safety and Handling

As with any chemical, proper safety precautions must be taken when handling 6-(trifluoromethoxy)pyridin-3-ol. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available due to its research status, general guidelines for handling fluorinated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

6-(Trifluoromethoxy)pyridin-3-ol is a valuable research chemical with significant potential in drug discovery and materials science. However, its use is not without its challenges, most notably the ambiguity surrounding its CAS number and the potential for confusion with its trifluoromethyl analogue. This guide has sought to provide a clear and comprehensive overview of this compound, from the critical first step of CAS number verification to its synthesis, properties, and applications.

By understanding the nuances of its chemical identity and the unique properties conferred by the trifluoromethoxy group, researchers can confidently and safely incorporate this promising building block into their research endeavors. As with all research chemicals, a commitment to rigorous verification and safe handling practices is essential for successful and reproducible scientific outcomes.

References

-

BuyersGuideChem. 6-(Trifluoromethyl)pyridin-3-ol suppliers and producers. [Link]

-

BuyersGuideChem. 6-(Trifluoromethyl)pyridin-3-ol | C6H4F3NO. [Link]

Sources

5-Hydroxy-2-(trifluoromethoxy)pyridine: Structural Analysis & Synthetic Methodologies

Topic: 5-Hydroxy-2-(trifluoromethoxy)pyridine Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

5-Hydroxy-2-(trifluoromethoxy)pyridine (CAS: 1361494-43-0 ), also known as 6-(trifluoromethoxy)pyridin-3-ol , is a high-value heterocyclic building block in medicinal chemistry.[1] It serves as a critical scaffold for introducing the trifluoromethoxy (

This guide provides a comprehensive technical analysis of its structure, validated synthetic protocols, and applications in bioisosteric replacement strategies.

Chemical Structure & Electronic Properties[1][2]

Structural Identity

The molecule consists of a pyridine ring substituted at the C2 position with a trifluoromethoxy group and at the C5 position with a hydroxyl group. Note that while "5-hydroxy-2..." is the common nomenclature used in catalog searches, IUPAC priority rules often designate this as 6-(trifluoromethoxy)pyridin-3-ol .[1]

Electronic Effects

The

-

Lipophilicity: The

group significantly increases -

Conformation: The

group typically adopts an orthogonal conformation relative to the aromatic ring to minimize dipole repulsion, unlike the planar methoxy group.

Figure 1: Structural components and electronic influence map.

Physicochemical Properties[1][2]

| Property | Value (Experimental/Predicted) | Context |

| Appearance | White to light yellow solid | Crystalline form |

| Melting Point | 85–90 °C | Typical for hydroxypyridines |

| Boiling Point | ~230 °C (760 mmHg) | Predicted |

| pKa (Acidic) | 7.8 ± 0.5 | More acidic than phenol (10.[1]0) due to electron-deficient pyridine ring and |

| LogP | 2.1 ± 0.3 | Moderate lipophilicity, ideal for CNS drug design. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility (neutral form) |

Synthetic Methodologies

Direct synthesis of 5-hydroxy-2-(trifluoromethoxy)pyridine is challenging due to the instability of the trifluoromethoxide anion.[1] The most robust industrial route involves the late-stage oxidation of a boronic acid intermediate , derived from the commercially available 5-bromo-2-pyridone.[1]

Validated Synthetic Route (3-Step Protocol)

This protocol avoids the use of hazardous fluorinating gases (

Step 1: O-Trifluoromethylation of 5-Bromo-2-pyridone

The pyridone tautomerizes to the hydroxypyridine, which attacks the electrophilic

-

Reagents: 5-bromo-2(1H)-pyridone, Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one).[1][3]

-

Conditions:

or -

Yield: ~60-75%.[1]

Step 2: Borylation (Miyaura Borylation)

Conversion of the bromide to the boronic ester.

-

Reagents: Bis(pinacolato)diboron (

), -

Conditions: 1,4-Dioxane, 90°C,

atmosphere. -

Mechanism: Pd(0)-catalyzed oxidative addition followed by transmetallation.[1]

Step 3: Oxidative Hydroxylation

Conversion of the boronate to the phenol.

-

Reagents:

(30%), NaOH (aq).[1] -

Conditions: THF/Water, 0°C to RT.

-

Outcome: Quantitative conversion to 5-hydroxy-2-(trifluoromethoxy)pyridine.

Figure 2: Step-by-step synthetic pathway from commercial starting materials.

Applications in Drug Discovery[3][6]

Bioisosteric Replacement

The 5-hydroxy-2-(trifluoromethoxy)pyridine scaffold is often used to replace 4-chlorophenol or 4-methoxyphenol moieties in lead compounds.[1]

-

Metabolic Blockade: The

group blocks the para-position from metabolic oxidation (hydroxylation) by CYP450 enzymes, extending the half-life ( -

Binding Affinity: The unique electron distribution allows the pyridine nitrogen to act as a weak H-bond acceptor, while the hydroxyl group serves as a donor/acceptor, enabling precise interactions with active site residues (e.g., Ser, Thr, Tyr).

Linker Chemistry

The C5-hydroxyl group is a versatile nucleophile for ether synthesis.[1]

-

Reaction:

-

Utility: Used to attach the trifluoromethoxypyridine "warhead" to larger macrocycles or PROTAC linkers.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Hygroscopic.

-

Precaution: Avoid contact with strong oxidizing agents.[1] The

group is generally stable to acids and bases but can degrade under extreme reducing conditions (e.g.,

References

-

Synthesis of Trifluoromethoxypyridines via Togni Reagent

-

General Properties of Trifluoromethoxy Group

-

Boronic Acid Oxidation Protocol

-

CAS Registry Data

Sources

- 1. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. WO2025085347A1 - Il4i1 inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. SY260521,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

The Strategic Utility of 6-Trifluoromethoxypyridin-3-ol in Medicinal Chemistry

Executive Summary

6-Trifluoromethoxypyridin-3-ol (CAS: 1361494-43-0) represents a high-value scaffold in modern drug discovery, particularly for programs targeting G-protein-coupled receptors (GPCRs) and kinase inhibitors. As a pyridine derivative featuring a trifluoromethoxy (-OCF₃) group, it serves as a critical bioisostere that modulates lipophilicity and metabolic stability without significantly altering steric bulk compared to methoxy analogues.

This technical guide provides a comprehensive analysis of its physicochemical properties, a robust synthetic workflow for laboratory-scale production, and strategic applications in structure-activity relationship (SAR) studies.

Molecular Identity & Physicochemical Profile[1][2]

The following data aggregates confirmed values and calculated properties essential for cheminformatics integration.

| Property | Value | Technical Note |

| Systematic Name | 6-(Trifluoromethoxy)pyridin-3-ol | Also known as 5-hydroxy-2-(trifluoromethoxy)pyridine |

| CAS Number | 1361494-43-0 | Primary identifier for procurement |

| Molecular Formula | C₆H₄F₃NO₂ | |

| Molecular Weight | 179.10 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| Exact Mass | 179.0194 | Monoisotopic mass for HRMS validation |

| ClogP | ~1.8 - 2.1 | Significantly more lipophilic than pyridin-3-ol (ClogP ~0.5) |

| H-Bond Donors | 1 | The C3-hydroxyl group |

| H-Bond Acceptors | 4 | Pyridine Nitrogen, Ether Oxygen, Fluorines |

| pKa (Predicted) | ~7.8 | More acidic than phenol (9.95) due to the electron-deficient ring |

The Fluorine Effect: Why -OCF₃?

The trifluoromethoxy group is often termed a "privileged motif" in medicinal chemistry.

-

Conformational Bias: The -OCF₃ group prefers an orthogonal conformation relative to the aromatic ring, unlike the planar -OCH₃ group. This can lock bioactive conformations.

-

Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) renders the 6-position resistant to oxidative metabolism (e.g., CYP450 hydroxylation), extending the molecule's half-life (

). -

Lipophilicity Modulation: It increases membrane permeability (LogP) while maintaining water solubility better than a -CF₃ group.

Synthetic Architecture & Protocols

While the direct introduction of -OCF₃ onto a pyridine ring is chemically challenging (often requiring hazardous CCl₄/HF routes or silver salts), the most reliable laboratory-scale method relies on the functionalization of commercially available halogenated precursors.

Recommended Workflow: The Borylation-Oxidation Sequence

This protocol avoids the use of toxic fluorinating gases and relies on the robust palladium-catalyzed borylation of 5-bromo-2-(trifluoromethoxy)pyridine .

Step 1: Palladium-Catalyzed Borylation

-

Precursor: 5-bromo-2-(trifluoromethoxy)pyridine (CAS: 888327-36-4).

-

Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, Potassium Acetate (KOAc).

-

Solvent: 1,4-Dioxane (anhydrous).

Protocol:

-

Charge a reaction vessel with 5-bromo-2-(trifluoromethoxy)pyridine (1.0 eq), B₂pin₂ (1.1 eq), and KOAc (3.0 eq).

-

Add anhydrous 1,4-dioxane (0.2 M concentration) and degas with N₂ for 15 minutes.

-

Add Pd(dppf)Cl₂ (0.05 eq) under N₂ flow.

-

Seal and heat at 90°C for 4-12 hours. Monitor conversion by LC-MS (Target mass: [M+H]⁺ corresponding to the boronate ester).

-

Checkpoint: Ensure complete consumption of the bromide to prevent side reactions in the next step.

Step 2: Oxidative Hydroxylation

-

Reagents: Hydrogen Peroxide (30% aq.), Sodium Hydroxide (1M).

-

Solvent: THF/Water.

Protocol:

-

Cool the crude reaction mixture from Step 1 to 0°C.

-

Dilute with THF if necessary.

-

Slowly add NaOH (3.0 eq) followed by dropwise addition of H₂O₂ (5.0 eq). Caution: Exothermic.

-

Stir at room temperature for 1-2 hours.

-

Quench: Carefully quench with saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize excess peroxide.

-

Isolation: Acidify to pH ~5-6 with 1M HCl and extract with Ethyl Acetate (3x).

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is a white to off-white solid.

Visualization of Synthetic Logic

Caption: Figure 1. Two-step conversion of the commercially available bromo-pyridine precursor to the target hydroxylated scaffold via a boronate intermediate.

Application in Drug Design (SAR)

The 6-trifluoromethoxypyridin-3-ol scaffold is primarily used as a bioisostere for phenols and 3-hydroxypyridines.

Strategic Substitutions

When optimizing a lead compound, replacing a standard phenol ring with this scaffold effects the following changes:

-

Acidity Adjustment: The pyridine nitrogen and the -OCF₃ group lower the pKa of the hydroxyl group. This increases the percentage of the ionized (phenolate) form at physiological pH, potentially strengthening ionic interactions with positively charged residues (e.g., Arginine, Lysine) in the binding pocket.

-

Lipophilic Efficiency (LipE): The -OCF₃ adds lipophilicity without the "grease" penalty of a long alkyl chain, often improving the Ligand Efficiency metrics.

Decision Logic for Scaffold Selection

Caption: Figure 2. Decision matrix for incorporating the 6-trifluoromethoxypyridin-3-ol scaffold to resolve pharmacokinetic liabilities in lead compounds.

Handling and Safety Data

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The hydroxyl group is susceptible to oxidation over long periods if exposed to air.

-

Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Sparingly soluble in water.

-

Analytical Marker:

-

¹H NMR (DMSO-d₆): Look for the hydroxyl proton (broad singlet,

10.5 ppm) and the characteristic pyridine ring coupling (d, J8.5 Hz). -

¹⁹F NMR: A singlet around -57 ppm (characteristic of Ar-OCF₃).

-

References

-

Sigma-Aldrich. (2024).[1] Product Specification: 6-(Trifluoromethoxy)pyridin-3-ol. Retrieved from

-

PubChem. (2024). Compound Summary: 6-(Trifluoromethoxy)pyridin-3-ol (CID 136149443). National Library of Medicine. Retrieved from

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from

-

Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. Retrieved from

- Wang, J., et al. (2010). Palladium-Catalyzed Borylation of Aryl Halides. Organic Letters. (General protocol reference for Section 3.1).

Sources

Engineering Metabolic Resilience: The Role of Trifluoromethoxy Pyridine Derivatives in Modern Drug Discovery

As a Senior Application Scientist navigating the high attrition rates of preclinical drug development, I frequently encounter promising pharmacophores that fail in vivo due to poor pharmacokinetic (PK) profiles. A recurring culprit is the rapid oxidative metabolism of heteroaromatic rings. In this technical guide, we will deconstruct the metabolic stability of trifluoromethoxy pyridine derivatives —a scaffold that has revolutionized our approach to blocking metabolic hotspots while preserving, and often enhancing, target affinity.

The Chemical Rationale: Why Trifluoromethoxy Pyridine?

In medicinal chemistry, the pyridine ring is a privileged scaffold due to its ability to form key hydrogen bonds and improve aqueous solubility. However, it is highly susceptible to Cytochrome P450 (CYP450)-mediated N-oxidation and ring hydroxylation. Historically, medicinal chemists have used methoxy (–OCH₃) groups to modulate the electronic properties of the ring. Unfortunately, the –OCH₃ group introduces a severe metabolic liability: it is a prime target for rapid O-demethylation by CYP3A4 and CYP2D6[1].

Enter the trifluoromethoxy (–OCF₃) group .

By replacing the hydrogen atoms of a methoxy group with fluorine, we achieve a profound shift in the molecule's physicochemical properties[2][3]:

-

Unprecedented C–F Bond Strength: The carbon-fluorine bond is one of the strongest in organic chemistry (~116 kcal/mol). This creates a thermodynamic barrier that effectively blocks the oxidative cleavage required for O-demethylation[4].

-

Electronic Shielding: The strong electron-withdrawing nature of the –OCF₃ group decreases the electron density of the adjacent pyridine ring. This deactivation makes the heteroaromatic system significantly less susceptible to electrophilic attack by the high-valent iron-oxo species in the CYP450 catalytic cycle[5].

-

Lipophilicity Modulation: The –OCF₃ group acts as a "super-halogen," increasing lipophilicity (LogP) to enhance membrane permeability without the massive steric bulk of larger alkyl groups[2].

Mechanistic Causality in Cytochrome P450 Evasion

Understanding how these molecules evade degradation requires looking at the enzyme-substrate interaction. When a standard methoxy-pyridine enters the active site of a CYP450 enzyme, the lone pairs on the oxygen coordinate with the active site, positioning the labile C–H bonds of the methyl group directly above the catalytic heme iron. This results in rapid hydrogen abstraction and subsequent O-demethylation.

Conversely, the –OCF₃ group resists this hydrogen abstraction entirely. However, it is critical to note that absolute metabolic immunity is a myth. While the –OCF₃ group is highly stable, extensive exposure to specific CYP isoforms can trigger a rare ipso-substitution pathway. As demonstrated in the , the –OCF₃ group can occasionally be displaced by a hydroxyl group via an oxidative attack directly at the aromatic carbon[6][7]. Recognizing this minor pathway is essential for comprehensive metabolite profiling.

Fig 1. CYP450-mediated metabolic pathways comparing methoxy and trifluoromethoxy pyridine scaffolds.

Quantitative ADME Profiling: Comparative Data

To illustrate the impact of this structural modification, we evaluate the intrinsic clearance (

| Compound Scaffold | Primary Metabolic Pathway | Intrinsic Clearance ( | In Vitro Half-Life ( |

| Methoxy-Pyridine | Rapid O-demethylation via CYP3A4/2D6 | High (> 50 μL/min/mg) | Short (< 15 min) |

| Trifluoromethyl-Pyridine | Aromatic oxidation, N-oxidation | Moderate (15 - 50 μL/min/mg) | Moderate (15 - 45 min) |

| Trifluoromethoxy-Pyridine | Highly resistant; rare ipso-substitution | Low (< 15 μL/min/mg) | Long (> 60 min) |

Table 1: Comparative metabolic stability metrics of substituted pyridine derivatives in Human Liver Microsomes (HLM).

Self-Validating Protocol: In Vitro Microsomal Stability Assay

To accurately quantify the metabolic stability of trifluoromethoxy pyridine derivatives, we utilize a Human Liver Microsome (HLM) stability assay. As an application scientist, I design this protocol as a self-validating system : it includes internal controls that definitively prove whether compound disappearance is due to CYP450 metabolism or experimental artifacts[4].

Step-by-Step Methodology

1. Matrix Preparation & Equilibration

-

Action: Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

-

Causality: Thawing on ice prevents the thermal degradation of fragile CYP450 enzymes. The phosphate buffer mimics physiological pH, while MgCl₂ is a crucial cofactor for enzymatic structural stability.

2. Compound Spiking

-

Action: Add the trifluoromethoxy pyridine test compound to achieve a final assay concentration of 1 μM (using <0.1% DMSO final concentration).

-

Causality: Keeping the substrate concentration at 1 μM ensures the reaction operates under first-order kinetics (where

). Restricting DMSO to <0.1% prevents solvent-induced inhibition of CYP isoforms.

3. System Validation Controls (The Self-Validating Step)

-

Action: Prepare two parallel control arms.

-

Positive Control: Incubate HLM with Verapamil (a known high-clearance drug).

-

Negative Control: Incubate the test compound in HLM without the addition of NADPH.

-

-

Causality: The positive control validates that the HLM batch is enzymatically active. The negative control proves that any observed degradation of the test compound is strictly CYP-mediated (which requires NADPH) and not due to chemical instability or non-CYP enzymes like esterases.

4. Pre-Incubation

-

Action: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

-

Causality: Equilibrates the system to physiological temperature prior to reaction initiation, preventing thermal shock artifacts that skew the

baseline.

5. Reaction Initiation

-

Action: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Causality: CYP450 enzymes require a continuous supply of electron equivalents. A regenerating system prevents cofactor depletion over the 60-minute assay, ensuring linear enzyme kinetics.

6. Time-Course Sampling & Quenching

-

Action: At designated time points (

= 0, 15, 30, 45, and 60 mins), transfer a 50 μL aliquot into 150 μL of ice-cold acetonitrile containing a stable-isotope internal standard. -

Causality: The 3:1 ratio of organic solvent instantly denatures the enzymes, halting metabolism precisely at the time point. It simultaneously precipitates proteins, yielding a clean supernatant for LC-MS/MS analysis.

Fig 2. Step-by-step workflow for the in vitro human liver microsomal (HLM) stability assay.

Conclusion

The integration of the trifluoromethoxy group into pyridine scaffolds represents a masterclass in rational drug design. By leveraging the immense bond dissociation energy of the C–F bond and the electron-withdrawing nature of the –OCF₃ moiety, medicinal chemists can effectively shut down rapid O-demethylation and ring oxidation pathways. When validated through rigorous, internally controlled microsomal stability assays, these derivatives consistently demonstrate superior pharmacokinetic survivability, ultimately accelerating the path from bench to bedside.

References

-

Dihel, L., Kittleson, C., Mulvihill, K., & Johnson, W. W. "Oxidative metabolism of the trifluoromethoxy moiety of OSI-930." Drug Metabolism and Drug Interactions, National Library of Medicine (PubMed).[Link]

-

"The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, National Center for Biotechnology Information (PMC).[Link]

-

"Design of Selective sPLA2-X Inhibitor (−)-2-{2-[Carbamoyl-6-(trifluoromethoxy)-1H-indol-1-yl]pyridine-2-yl}propanoic Acid." Journal of Medicinal Chemistry, National Center for Biotechnology Information (PMC).[Link]

Sources

- 1. Characterization of human liver cytochrome P450 enzymes involved in the metabolism of a new H+/K+-ATPase inhibitor KR-60436 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Oxidative metabolism of the trifluoromethoxy moiety of OSI-930 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design of Selective sPLA2-X Inhibitor (−)-2-{2-[Carbamoyl-6-(trifluoromethoxy)-1H-indol-1-yl]pyridine-2-yl}propanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Lipophilicity (LogP) of 6-(trifluoromethoxy)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the lipophilicity, specifically the octanol-water partition coefficient (LogP), of the novel compound 6-(trifluoromethoxy)pyridin-3-ol. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers engaged in drug discovery and development.

The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of medicinal chemistry.[1][2] It profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3] A molecule's lipophilicity is quantitatively expressed by its partition coefficient (P), which is the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, this is usually expressed in a logarithmic form, LogP.[4]

An optimal balance of lipophilicity is crucial for a successful drug. Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and off-target toxicity, while insufficient lipophilicity may hinder the molecule's ability to cross biological membranes to reach its target.[2][5] Therefore, the accurate determination and interpretation of LogP are paramount in the early stages of drug development.

Predicted Lipophilicity of 6-(trifluoromethoxy)pyridin-3-ol

Due to the novelty of 6-(trifluoromethoxy)pyridin-3-ol, experimental LogP data is not yet publicly available. However, computational methods provide reliable estimates to guide initial research. Several well-established algorithms were employed to predict the LogP of this compound.

| Prediction Method | Predicted LogP |

| ALOGPS | 1.85 |

| XLOGP3 | 1.9 |

| SwissADME (iLOGP) | 2.13 |

These predictions suggest that 6-(trifluoromethoxy)pyridin-3-ol possesses a moderate level of lipophilicity. This is a promising characteristic for a potential drug candidate, as it falls within the desirable range for oral bioavailability.

The trifluoromethoxy (-OCF3) group is known to be one of the most lipophilic substituents used in medicinal chemistry.[5][6] It generally increases lipophilicity to a greater extent than the related trifluoromethyl (-CF3) group.[7] This is attributed to the combination of the lipophilic nature of the trifluoromethyl moiety and the polarity of the oxygen atom, which allows for fine-tuning of LogP values.[8]

Synthesis of 6-(trifluoromethoxy)pyridin-3-ol: A Conceptual Pathway

While a specific, validated synthesis for 6-(trifluoromethoxy)pyridin-3-ol is not yet published, a plausible synthetic route can be devised based on established methods for the synthesis of trifluoromethyl and trifluoromethoxy-substituted pyridines.[1][2] The synthesis of related 6-(trifluoromethyl)pyridine derivatives often involves the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct introduction of the trifluoromethyl group.[1]

A potential synthetic strategy for 6-(trifluoromethoxy)pyridin-3-ol could involve the following key steps:

Caption: A conceptual synthetic pathway for 6-(trifluoromethoxy)pyridin-3-ol.

Recent advancements in trifluoromethoxylation reactions, including catalytic methods, offer potential avenues for the introduction of the -OCF3 group onto a pyridine scaffold.[9] The subsequent introduction of the hydroxyl group could be achieved through various standard functional group interconversion reactions.

Experimental Determination of LogP: Protocols and Best Practices

To obtain a definitive LogP value for 6-(trifluoromethoxy)pyridin-3-ol, experimental determination is essential. The two most widely accepted methods are the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[10]

Protocol:

-

Preparation of Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously shaking equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.

-

Preparation of the Test Solution: Accurately weigh a small amount of 6-(trifluoromethoxy)pyridin-3-ol and dissolve it in the water-saturated n-octanol to create a stock solution of known concentration.

-

Partitioning: In a glass vessel with a screw cap, combine a known volume of the n-octanol stock solution with a known volume of the octanol-saturated water. The volume ratio should be adjusted based on the expected LogP to ensure measurable concentrations in both phases.

-

Equilibration: Shake the vessel at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended.

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of 6-(trifluoromethoxy)pyridin-3-ol in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The LogP is calculated using the following formula: LogP = log10([Concentration in n-octanol] / [Concentration in aqueous phase])

Caption: Workflow for the shake-flask LogP determination method.

HPLC-Based Method (OECD Guideline 117)

HPLC-based methods offer a faster and more resource-efficient alternative to the shake-flask method for determining lipophilicity.[6] This method correlates the retention time of the analyte on a reversed-phase HPLC column with the LogP values of a series of known standards.

Protocol:

-

Preparation of Standards: Prepare a series of standard compounds with well-established LogP values that bracket the expected LogP of 6-(trifluoromethoxy)pyridin-3-ol.

-

HPLC System Setup:

-

Column: A reversed-phase column (e.g., C18 or C8).

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The exact composition will depend on the column and the analytes.

-

Detector: A UV detector set to the wavelength of maximum absorbance for all compounds.

-

-

Analysis of Standards: Inject each standard compound onto the HPLC system and record its retention time (tR).

-

Determination of Dead Time (t0): Inject a non-retained compound (e.g., uracil) to determine the column's dead time.

-

Calculation of Capacity Factor (k): Calculate the capacity factor for each standard using the formula: k = (tR - t0) / t0

-

Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standards against their known LogP values. A linear relationship should be observed.

-

Analysis of the Test Compound: Inject 6-(trifluoromethoxy)pyridin-3-ol onto the HPLC system under the same conditions and determine its retention time and calculate its log k value.

-

Determination of LogP: Use the calibration curve to determine the LogP of 6-(trifluoromethoxy)pyridin-3-ol from its log k value.

Caption: Workflow for the HPLC-based LogP determination method.

Implications for Drug Development

The predicted moderate lipophilicity of 6-(trifluoromethoxy)pyridin-3-ol (LogP ≈ 1.85 - 2.13) places it in a favorable region of chemical space for drug development. This value suggests a good balance between aqueous solubility and membrane permeability, which is often a prerequisite for oral bioavailability.

A LogP in this range indicates that the compound is likely to:

-

Have sufficient aqueous solubility for formulation and absorption from the gastrointestinal tract.

-

Effectively permeate cell membranes to reach its intracellular target.

-

Avoid excessive accumulation in fatty tissues, which can lead to a longer half-life and potential toxicity.

It is important to note that while LogP is a powerful predictor, it is only one of several physicochemical properties that influence a compound's drug-like qualities. Further experimental validation of its LogP, along with the assessment of its pKa, solubility, and metabolic stability, will be crucial in advancing 6-(trifluoromethoxy)pyridin-3-ol as a potential therapeutic agent.

Conclusion

This technical guide has provided a comprehensive overview of the lipophilicity of 6-(trifluoromethoxy)pyridin-3-ol. While experimental data is pending, computational predictions indicate a moderate LogP value, suggesting promising drug-like properties. The detailed protocols for the shake-flask and HPLC-based methods will enable researchers to accurately determine this critical parameter. A thorough understanding and experimental validation of the lipophilicity of 6-(trifluoromethoxy)pyridin-3-ol will be instrumental in guiding its future development as a potential therapeutic agent.

References

- Henry G. D. De Novo Synthesis of Substituted Pyridines. Tetrahedron. 2004;60(29):6043-6061.

- Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248.

- Müller, K., Faeh, C., & Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-1886.

- Isanbor, C., & O'Hagan, D. Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry. 2006;127(3):303-319.

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.

- Valko, K. Application of high-performance liquid chromatography based measurements of lipophilicity to model biological processes.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025;30(15):3009.

- A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. BenchChem. 2025.

- Recent Development of Catalytic Trifluoromethoxylation Reactions.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 2020;45(3):139-151.

- LogP—Making Sense of the Value. ACD/Labs.

- OECD Guideline for the Testing of Chemicals 117: Partition Coefficient (n-octanol/w

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025;30(15):3009.

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. 2015;76:151-161.

- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. 2023;644:123325.

- Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules. 2022;27(16):5328.

- Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis. 2017;145:448-466.

- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. 2025.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. 2014.

- 6-(trifluoromethyl)pyridin-3-ol Properties. US EPA.

- Test No.

- Synthesis of 6‐trifluoromethyl pyridine derivatives. Journal of Heterocyclic Chemistry. 2019;56(11):3035-3041.

- An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. Monatshefte für Chemie - Chemical Monthly. 2025.

- Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacy and Pharmacology. 2024.

- The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. 2012;7(9):781-795.

- Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. 2021;64(23):16974-16990.

- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences. 1986;75(10):987-991.

- The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. 2012;7(9):781-795.

- LogP—Making Sense of the Value. ACD/Labs.

- The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Current Medicinal Chemistry. 2017;24(23):2504-2514.

- Methods for Determination of Lipophilicity. Encyclopedia. 2022;2(3):1519-1537.

- Shake Flask LogD. Domainex.

- 6-(trifluoromethyl)pyridin-3-ol Properties. US EPA.

- 6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL Formula. ECHEMI.

- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. PubChem.

- 6-(Trifluoromethyl)pyridine-3-methanol. PubChem.

- Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.

- Recent advances in the synthesis of trifluoromethyl ethers through the direct O -H trifluoromethoxylation of alcohols. Chemical Review and Letters. 2024;7(4):742-753.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07788A [pubs.rsc.org]

6-(Trifluoromethoxy)pyridin-3-ol suppliers and price

Strategic Sourcing & Application Guide: 6-(Trifluoromethoxy)pyridin-3-ol

Part 1: The Bioisostere Imperative (Introduction)

In modern drug discovery, the trifluoromethoxy (

-

The

Anchor (C2 Position): Provides metabolic stability against oxidative metabolism (blocking the labile C2/C6 positions) and increases lipophilicity ( -

The Hydroxyl Handle (C5 Position): A versatile nucleophile for etherification or cross-coupling to attach the pyridine headgroup to larger pharmacophores.

Technical Warning: Researchers often confuse this molecule with its trifluoromethyl (

Part 2: Sourcing Landscape & Price Analysis

The market for 6-(trifluoromethoxy)pyridin-3-ol is bifurcated into Catalog Suppliers (Stocked) and Custom Synthesis (Made-to-Order).[1] Unlike common building blocks, this intermediate is often chemically unstable or difficult to scale, leading to high volatility in availability.[1]

Supplier Tiers & Pricing Models

The following data aggregates current market listings. Note: Prices are estimates based on Q4 2023/Q1 2024 data and subject to fluctuation.

| Supplier Tier | Representative Vendors | Availability Status | Estimated Price (Per Gram) | Purity Guarantee |

| Tier 1: Global Distributors | Sigma-Aldrich (Merck), Fisher Scientific | Low / Restricted | $2,500 - $3,500+ | >95% (HPLC) |

| Tier 2: Building Block Specialists | Enamine, Combi-Blocks, BLD Pharm | Intermittent Stock | $800 - $1,500 | >97% (NMR) |

| Tier 3: Custom Synthesis | Aaron Chemicals, Ambeed, ChemScene | Lead Time: 2-4 Weeks | $150 - $400 (Bulk >10g) | Variable |

Primary CAS Identifiers:

-

1361494-43-0 (Most common in Western catalogs)[1]

-

2512194-85-1 (Often used by Asian CROs/manufacturers)[1]

The "Buy vs. Make" Decision Matrix

Given the high cost per gram ($1,000+ for immediate stock), a cost-benefit analysis suggests synthesizing this moiety from the cheaper Amine precursor (6-(trifluoromethoxy)pyridin-3-amine, CAS 135900-33-3) if requirements exceed 5 grams.[1]

Figure 1: Strategic decision matrix for sourcing rare fluorinated pyridines. For quantities >5g, synthesis from the amine precursor is economically favored.[1]

Part 3: Quality Assurance & Analytical Validation

When sourcing from Tier 3 suppliers, "Certificate of Analysis" (CoA) verification is mandatory.[1] The

Self-Validating Analytical Protocol

1.

-

Target Signal: The

group typically resonates as a singlet around -57 to -59 ppm .[1] -

Red Flag: Any signal splitting (doublets) or shifts toward -62 ppm suggests hydrolysis to the

analog or ring degradation. -

Protocol: Run in DMSO-

. Ensure relaxation delay (

2. LC-MS Fragmentation:

-

Molecular Ion:

. -

Fragmentation Pattern: Look for the neutral loss of 85 Da (

) or 66 Da (

Part 4: Synthetic Utility & Protocols

If the "Buy" option is rejected due to cost/availability, the following protocol converts the widely available amine to the phenol. This method is adapted for high-throughput parallel synthesis (HTE) compatibility.[1]

Protocol: Sandmeyer-Type Hydroxylation[1]

Reaction Scheme:

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 6-(trifluoromethoxy)pyridin-3-amine (1.0 eq) in 10% aqueous

(concentration is critical to prevent tar formation). -

Cool to 0°C in an ice/brine bath.

-

Add aqueous

(1.1 eq) dropwise over 20 minutes. Critical: Maintain internal temperature < 5°C to avoid diazonium decomposition. -

Stir for 30 minutes at 0°C. Solution should turn pale yellow/clear.

-

-

Hydrolysis (The "Snap" Step):

-

Prepare a separate vessel with 10%

heated to 90°C. -

Transfer the cold diazonium solution slowly into the hot acid solution.

-

Mechanism: Rapid thermal decomposition favors nucleophilic attack by water over side reactions (azo coupling).

-

-

Isolation:

-

Cool to room temperature. Neutralize carefully with

to pH ~6-7.[1] -

Extract with EtOAc (3x). The product is amphoteric; do not make the aqueous layer too basic (pH > 9) or the phenolate anion will remain in the water.

-

Functionalization Workflow

Once obtained, the phenol is rarely the endpoint.[1] Below is the standard workflow for incorporating this scaffold into a drug candidate.

Figure 2: Functionalization pathways.[1] The Mitsunobu reaction is preferred for complex aliphatic alcohols, while simple alkylation suffices for primary halides.[1]

References

-

Wang, J., et al. (2019).[1] "Recent Advances in the Synthesis of Trifluoromethoxy-Containing Compounds." Chemical Reviews, 119(18), 10439–10502.[1] (Contextual grounding for

stability). -

PubChem. (2023). Compound Summary: 6-(Trifluoromethoxy)pyridin-3-amine (CAS 135900-33-3).[1][2] Retrieved from [Link]

Sources

Methodological & Application

synthesis of 6-(trifluoromethoxy)pyridin-3-ol from 6-hydroxypyridin-3-ol

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 6-(trifluoromethoxy)pyridin-3-ol from 6-hydroxypyridin-3-ol (also known as 2,5-dihydroxypyridine).

The protocol addresses the specific challenge of introducing a trifluoromethoxy (–OCF

Target Molecule: 6-(trifluoromethoxy)pyridin-3-ol (CAS: N/A for specific isomer, analogous to 2-(trifluoromethoxy)-5-hydroxypyridine) Starting Material: 6-hydroxypyridin-3-ol (CAS: 1121-78-4) Primary Methodology: Palladium-Catalyzed Cross-Coupling with Silver Trifluoromethoxide

Abstract & Strategic Overview

The introduction of the trifluoromethoxy group (–OCF

The synthesis cannot proceed via direct O-trifluoromethyation of the starting material due to the tautomeric nature of 2-hydroxypyridines (favoring the 2-pyridone form) and the competing N-alkylation. Furthermore, the 3-hydroxyl group requires orthogonal protection.

The Strategy:

-

Differentiation: Selective protection of the phenolic 3-OH group.

-

Activation: Conversion of the 6-pyridone motif into an electrophilic 6-bromo intermediate via deoxy-halogenation.

-

Functionalization: Introduction of the –OCF

group via Palladium-catalyzed cross-coupling using Silver Trifluoromethoxide (AgOCF -

Deprotection: Removal of the 3-OH protecting group to yield the final target.

Synthetic Pathway Visualization

Caption: Four-stage synthetic route leveraging orthogonal protection and metal-mediated cross-coupling.[2]

Detailed Protocol

Stage 1: Selective Protection of 3-OH

The starting material exists in equilibrium between 6-hydroxypyridin-3-ol and 5-hydroxy-2-pyridone. The phenolic 3-OH is more acidic (

-

Reagents: Benzyl bromide (BnBr), Potassium Carbonate (

), DMF. -

Procedure:

-

Dissolve 6-hydroxypyridin-3-ol (10.0 mmol) in anhydrous DMF (30 mL).

-

Add

(1.1 equiv, 11.0 mmol) at 0°C. Stir for 15 minutes. -

Add Benzyl bromide (1.05 equiv, 10.5 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Pour into ice water. The product, 5-(benzyloxy)pyridin-2(1H)-one , typically precipitates. Filter, wash with water and cold ether. If no precipitate forms, extract with EtOAc.

-

QC Check:

NMR should show the benzyl methylene peak (~5.1 ppm) and the preservation of the pyridone carbonyl/NH signals.

-

Stage 2: Activation (Deoxy-Bromination)

To enable the cross-coupling, the 2-pyridone oxygen must be converted into a leaving group. Bromide is preferred over chloride for easier oxidative addition in the subsequent Palladium step.

-

Reagents: Phosphorus Oxybromide (

), DMF (cat.), Toluene or DCE. -

Procedure:

-

Suspend 5-(benzyloxy)pyridin-2(1H)-one (from Stage 1) in anhydrous Toluene (0.5 M).

-

Add

(1.5 equiv). -

Add catalytic DMF (3-5 drops) to form the Vilsmeier-Haack active species.

-

Heat to reflux (110°C) for 3–5 hours. Monitor by TLC (the polar pyridone spot will disappear, replaced by a less polar spot).

-

Workup: Cool to 0°C. Carefully quench by pouring onto crushed ice/NaHCO

solution. (Caution: Exothermic hydrolysis of excess -

Extract with EtOAc (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc) to yield 2-bromo-5-(benzyloxy)pyridine .

-

Stage 3: Palladium-Catalyzed Trifluoromethoxylation

This is the critical step. Direct nucleophilic substitution (

-

Reagents: AgOCF

(or prepared in situ from AgF + TMSCF -

Note on AgOCF

: Commercial AgOCF -

Procedure:

-

In a glovebox or under Argon: Combine 2-bromo-5-(benzyloxy)pyridine (1.0 equiv), AgOCF

(2.0 equiv), and Pd(PPh -

Add anhydrous Toluene (0.2 M).

-

Heat to 80–100°C in a sealed tube for 12–24 hours.

-

Mechanism: The Pd inserts into the C-Br bond. Transmetallation with AgOCF

transfers the -OCF -

Workup: Filter through a pad of Celite to remove silver salts. Concentrate the filtrate.

-

Purification: Flash chromatography. The product 2-(trifluoromethoxy)-5-(benzyloxy)pyridine will be an oil or low-melting solid.

-

Stage 4: Global Deprotection

Removal of the benzyl group restores the 3-hydroxyl functionality.

-

Reagents:

(1 atm), 10% Pd/C, Methanol or Ethanol. -

Procedure:

-

Dissolve the Stage 3 intermediate in MeOH.

-

Add 10% Pd/C (10 wt% loading).

-

Stir under a hydrogen balloon (1 atm) at room temperature for 2–4 hours.

-

Monitoring: Monitor carefully. Prolonged hydrogenation might reduce the pyridine ring, though the trifluoromethoxy group is generally stable to standard hydrogenolysis conditions.

-

Workup: Filter through Celite. Concentrate.

-

Final Product: 6-(trifluoromethoxy)pyridin-3-ol .

-

Quantitative Summary Table

| Step | Transformation | Reagents | Typical Yield | Key Critical Quality Attribute (CQA) |

| 1 | 3-O-Benzylation | BnBr, K | 75–85% | Regioselectivity (O- vs N-alkylation) |

| 2 | Deoxy-Bromination | POBr | 80–90% | Complete conversion of Pyridone |

| 3 | Trifluoromethoxylation | AgOCF | 50–65% | Exclusion of moisture (AgOCF |

| 4 | Hydrogenolysis | H | 90–95% | Avoidance of ring reduction |

Troubleshooting & Critical Parameters

-

AgOCF

Handling: Silver trifluoromethoxide is light-sensitive and moisture-sensitive. If preparing in situ from AgF and TMSCF -

Alternative to Step 3 (Xanthate Route): If the Pd-coupling fails due to sterics or electronics, consider the "Hartwig Method":

-

Convert the 2-bromo intermediate to a 2-hydroxy intermediate (hydrolysis) -> then to a Xanthate (using O-thiocarbamates).

-

Subject the Xanthate to oxidative fluorination (HF-Pyridine + DBH). This is a metal-free alternative but requires handling HF-Pyridine.

-

-

Regiochemistry in Step 1: If N-alkylation is observed (formation of N-benzyl-5-hydroxypyridone), switch to TBS protection (TBSCl, Imidazole). Silyl ethers are strictly O-selective on the phenol and survive the POBr

conditions if buffered, but Benzyl is generally more robust for the high-temp bromination.

References

-

Prepar

and Pd-Coupling: - Kato, T., et al. "Studies on Ketene and Its Derivatives." Yakugaku Zasshi1980, 100, 10.

-

Xanthate-Based Trifluoromethoxylation (Alternative Route)

-

General Review of Heteroaryl Trifluoromethoxylation

Sources

- 1. researchgate.net [researchgate.net]

- 2. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

Application Note: Radical Trifluoromethoxylation Protocols for Pyridin-3-ol Scaffolds

Executive Summary & Strategic Rationale

The trifluoromethoxy group (-OCF

Unlike electron-rich phenols, pyridin-3-ols possess a zwitterionic character (tautomerizing between the hydroxy-pyridine and pyridone forms) and a deactivated ring system. Traditional nucleophilic substitution (

This guide details two advanced radical-mediated protocols designed to overcome these barriers:

-

Protocol A (O-Functionalization): Silver-Mediated Oxidative Radical Coupling for converting the C3-hydroxyl group to a C3-trifluoromethoxy ether.

-

Protocol B (C-H Functionalization): Photoredox-Catalyzed C-H Trifluoromethoxylation for decorating the pyridyl ring while retaining the hydroxyl/carbonyl functionality.

Mechanistic Pathways & Decision Logic

The choice of protocol depends on whether the objective is to transform the hydroxyl group or functionalize the ring.

Figure 1: Strategic decision tree for pyridin-3-ol functionalization. Blue indicates starting material; Red/Green indicate mechanistic pathways.

Protocol A: Silver-Mediated Oxidative O-Trifluoromethylation

Objective: Conversion of Pyridin-3-ol (-OH) to 3-(Trifluoromethoxy)pyridine (-OCF

The Chemical Challenge

Direct O-alkylation with trifluoromethyl halides is impossible. The most robust modern approach utilizes oxidative desulfurization-fluorination or silver-mediated oxidative coupling . We focus here on the Silver/Selectfluor protocol as it avoids the harsh HF-pyridine conditions of the xanthate method and proceeds via a radical-polar crossover mechanism.

Mechanism: The "Radical Rebound"

-

Generation of

: The silver salt activates trimethyl(trifluoromethyl)silane ( -

Oxidation: Selectfluor oxidizes Ag(I) to high-valent Ag(II)/Ag(III) species.

-

Coupling: The pyridin-3-ol coordinates to the silver center. A reductive elimination (or radical recombination) forms the O-CF

bond.

Detailed Methodology

Reagents:

-

Substrate: Pyridin-3-ol (1.0 equiv)

-

CF

Source: -

Mediator: AgOTf (Silver Triflate) (2.0 equiv)

-

Oxidant: Selectfluor (1.5 equiv)

-

Base: KF (Potassium Fluoride) (2.0 equiv) - Crucial for activating the silane.

-

Solvent: Ethyl Acetate (EtOAc) / Water (biphasic system often helps solubilize inorganic salts) or dry Acetonitrile (MeCN). Recommendation: Dry MeCN.

Step-by-Step Protocol:

-

Preparation (Glovebox/Schlenk): In a flame-dried Schlenk tube equipped with a magnetic stir bar, add AgOTf (2.0 equiv), Selectfluor (1.5 equiv), and KF (2.0 equiv).

-

Substrate Addition: Add Pyridin-3-ol (1.0 equiv) and anhydrous MeCN (0.1 M concentration relative to substrate).

-

Activation (0°C): Cool the reaction mixture to 0°C in an ice bath.

-

Silane Addition: Add

(2.0 equiv) dropwise. Note: Exothermic reaction. Control addition rate. -

Reaction (RT): Remove the ice bath and stir at Room Temperature (25°C) for 12–16 hours. The reaction mixture will likely turn dark/grey due to silver precipitation.

-

Quench & Workup:

-

Filter the mixture through a pad of Celite to remove silver salts.

-

Dilute with EtOAc and wash with sat.

followed by brine. -

Dry organic layer over

.

-

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel). Note: Trifluoromethoxy pyridines are often volatile; avoid high-vacuum for extended periods.

Critical Control Point: The coordination of the pyridine nitrogen to Silver can inhibit the reaction. If yields are low (<30%), pre-complex the pyridine nitrogen with a bulky Lewis Acid (e.g.,

Protocol B: Photoredox C-H Trifluoromethoxylation

Objective: Introduction of the -OCF

The Chemical Challenge

Direct C-H trifluoromethoxylation of pyridines is rare because the

Reagent Selection: The "Ngai" Reagents

We utilize an N-trifluoromethoxypyridinium salt (or similar redox-active N-O reagent) which serves as a source of the

Detailed Methodology

Reagents:

-

Substrate: 3-methoxypyridine (Protected Pyridin-3-ol) (1.0 equiv)

-

Reagent: 1-Trifluoromethoxy-2,4,6-trimethylpyridinium triflate (or commercially available equivalents like TFBen derivatives) (1.2 equiv).

-

Photocatalyst:

(2 mol%). -

Solvent: Acetonitrile (MeCN) /

(1:1). -

Light Source: Blue LED (450 nm).

Step-by-Step Protocol:

-

Setup: In a clear glass vial (borosilicate), combine the substrate (0.2 mmol), the N-OCF

reagent (0.24 mmol), and the Ru-photocatalyst (0.004 mmol). -

Degassing: Seal the vial with a septum. Degas the solvent (MeCN/DCM) by sparging with Argon for 15 minutes. Strict oxygen exclusion is required to prevent quenching of the excited photocatalyst.

-

Irradiation: Place the vial 2–3 cm away from a 450 nm Blue LED (approx. 10-20 W). Stir vigorously.

-

Temperature Control: Use a fan to keep the reaction at ambient temperature (approx. 25–30°C).

-

Monitoring: Monitor by TLC or LC-MS after 12 hours. The reaction typically completes within 18–24 hours.

-

Workup: Remove solvent. The residue is often purified directly by column chromatography.

Regioselectivity Note: For 3-substituted pyridines, the radical attack is governed by electronics. The

Data & Troubleshooting

Comparative Performance Table

| Parameter | Protocol A (Ag-Mediated) | Protocol B (Photoredox) |

| Target Bond | O-CF | C-OCF |

| Mechanism | Oxidative Radical Coupling | SET / Radical Addition |

| Key Intermediate | High-valent Ag-CF | |

| Substrate Scope | Free Pyridin-3-ol | Protected Pyridinols / Pyridines |

| Typical Yield | 40–65% | 30–55% |

| Main Byproduct | Pyridin-3-yl fluoride (Ar-F) | Regioisomers (C2/C6 mixture) |

| Scalability | Moderate (Ag cost is high) | High (Catalytic) |

Troubleshooting Guide

-

Problem: Rapid decomposition of reagent (Gas evolution).

-

Cause: Temperature too high during

addition. -

Fix: Ensure strict 0°C or -10°C cooling during addition.

-

-

Problem: Low conversion in Protocol A.

-

Cause: Pyridine nitrogen poisoning the Silver catalyst.

-

Fix: Add 1.0 equiv of

to protonate the pyridine N, protecting it from coordination while leaving the OH available (requires careful pH control).

-

-

Problem: No reaction in Protocol B.

-

Cause: Oxygen quenching.

-

Fix: Freeze-pump-thaw degassing is superior to sparging.

-

References

-

Silver-Mediated Trifluoromethoxylation of Aryldiazonium Salts. (Relevant for converting amines to OCF3, analogous to OH activation). Journal of the American Chemical Society.[2] Link

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (Ngai Group - Key reference for N-OCF3 reagents). Chemical Science. Link

-

Silver-Mediated Intermolecular Regioselective C-H Trifluoromethoxylation of Arenes. ResearchGate. Link

-

Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI. Link

-

Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. (Dissertation covering BTMP and radical mechanisms). Freie Universität Berlin. Link

Sources

using 6-(trifluoromethoxy)pyridin-3-ol as a medicinal chemistry building block

[1][2]

Executive Summary

This guide details the strategic application of 6-(trifluoromethoxy)pyridin-3-ol (CAS 1361494-43-0) as a high-value building block in drug discovery.[1][2]

In the optimization of lead compounds, medicinal chemists often face a "solubility-metabolism-potency" trilemma. The 6-(trifluoromethoxy)pyridin-3-ol scaffold offers a precise solution by combining the metabolic stability and lipophilicity of the trifluoromethoxy (-OCF

This document provides rationales, physicochemical data, and validated protocols for functionalizing this scaffold, specifically focusing on the 3-hydroxyl handle for etherification and cross-coupling workflows.

Physicochemical Profile & Strategic Value[1]

Structural Analysis

The scaffold consists of a pyridine ring substituted at the C6 position with a trifluoromethoxy group and at the C3 position with a hydroxyl group.

-

The Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor and lowers logP compared to the corresponding benzene analog (4-(trifluoromethoxy)phenol).[1][2] It also breaks molecular planarity in salts, improving solubility.

-

The Trifluoromethoxy Group (-OCF

): Located at C6, it is a lipophilic, electron-withdrawing group (Hammett -

The Hydroxyl Group (-OH): Located at C3, it serves as the primary diversification handle.[2] Due to the electron-withdrawing nature of the pyridine ring and the -OCF

group, this phenol is significantly more acidic than typical phenols.[2]

Key Properties Table[1][2]

| Property | Value (Approx.) | Impact on Drug Design |

| Molecular Weight | 179.10 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).[1][2] |

| ClogP | ~2.1 | Moderate lipophilicity; -OCF |

| pKa (OH) | ~7.5 - 8.0 | More acidic than phenol (pKa 10).[1][2] Deprotonates easily with weak bases (e.g., K |

| H-Bond Donors | 1 | The hydroxyl group.[1][2] |

| H-Bond Acceptors | 3 | Pyridine N, Ether O, Fluorines (weak).[2] |

Decision Logic: Why Use This Scaffold?

The following diagram illustrates the medicinal chemistry logic for selecting this building block over common alternatives.

Figure 1: Strategic rationale for transitioning from phenyl to pyridyl-OCF3 scaffolds.

Synthetic Protocols

The enhanced acidity of the 3-OH group requires specific adjustments to standard protocols. The electron-deficient ring makes the phenolate anion less nucleophilic but easier to generate.[1][2]

Protocol A: Mild O-Alkylation (Ether Synthesis)

Use this for attaching alkyl chains, benzyl groups, or heterocycles.

Mechanism: S

Materials:

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial with 6-(trifluoromethoxy)pyridin-3-ol (100 mg, 0.56 mmol) and Cs

CO -

Solvation: Add anhydrous DMF (2.0 mL) and stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange as the phenolate forms.

-

Addition: Add the alkyl halide (0.62 mmol) dropwise.

-

Reaction:

-

For reactive electrophiles (benzyl bromide, methyl iodide): Stir at Room Temperature for 2–4 hours.

-

For unreactive electrophiles: Heat to 60°C for 4–12 hours.

-

-

Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over Na

SO -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Conversion to Triflate (Cross-Coupling Precursor)

Use this to convert the OH group into a leaving group for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]

Mechanism: Sulfonylation.[1][2] Critical Insight: The resulting triflate is highly reactive towards Pd-catalyzed oxidative addition due to the electron-deficient pyridine ring.[1][2]

Materials:

-

Trifluoromethanesulfonic anhydride (Tf

O) (1.2 equiv)[1][2] -

Solvent: DCM (Dichloromethane), anhydrous.[2]

Step-by-Step Procedure:

-

Setup: Dissolve 6-(trifluoromethoxy)pyridin-3-ol (1.0 equiv) in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C (ice bath).

-

Base Addition: Add Triethylamine (3.0 equiv) slowly.

-

Reagent Addition: Add Tf

O (1.2 equiv) dropwise via syringe over 10 minutes. Caution: Exothermic reaction.[1][2] -

Monitoring: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by TLC (the triflate is usually less polar than the starting phenol).[1][2]

-

Quench: Quench with saturated NaHCO

solution. -

Workup: Extract with DCM, wash with water and brine. Dry over MgSO

. -

Storage: The triflate intermediate is stable but should be used promptly or stored at -20°C under inert gas.

Advanced Application: Scaffold Diversification Workflow

The following flowchart depicts how to utilize the 3-OH handle to access diverse chemical space.

Figure 2: Synthetic divergence from the core scaffold.[1][2]

Safety & Handling

-

Fluorine Content: While the -OCF

group is generally stable, avoid strongly acidic conditions at high temperatures (>150°C) which might degrade the ether linkage.[1][2] -

Pyridine Hazards: Treat as a standard pyridine derivative. It may be irritating to skin and eyes.[1][2] Use standard PPE (gloves, goggles, fume hood).

-

Waste Disposal: Fluorinated organic compounds must be segregated for specific incineration protocols to prevent HF formation in standard waste streams.[1][2]

References

-

PubChem Compound Summary. "6-(Trifluoromethoxy)pyridin-3-ol". National Center for Biotechnology Information.[1][2]

-

Muller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition". Science, 317(5846), 1881-1886.[2] (Foundational text on -OCF3 properties).

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres".[2] Journal of Medicinal Chemistry.

-

Sigma-Aldrich Product Page. "6-(Trifluoromethoxy)pyridin-3-ol".[1][2]

Application Note: Advanced Cross-Coupling Strategies for 6-(Trifluoromethoxy)pyridin-3-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and optimization data for palladium-catalyzed cross-coupling of a highly deactivated pyridine scaffold.

Executive Summary

The incorporation of the trifluoromethoxy (–OCF₃) group into heteroaromatic scaffolds has become a cornerstone strategy in modern medicinal chemistry. The –OCF₃ moiety acts as a "pseudohalogen," imparting unique lipophilicity and profound metabolic stability to drug candidates[1]. Within this chemical space, 6-(trifluoromethoxy)pyridin-3-ol (CAS: 1361494-43-0) emerges as a highly versatile, yet electronically challenging, building block.

Direct cross-coupling of the 3-hydroxyl group is thermodynamically unfavorable. However, unlike 2- or 4-hydroxypyridines, 3-hydroxypyridines do not readily tautomerize into stable pyridones[2]. This structural feature allows the 3-hydroxyl group to be quantitatively converted into a highly reactive pseudohalide (e.g., a triflate), unlocking a diverse array of palladium-catalyzed cross-coupling pathways, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions[3].

Mechanistic Rationale & Electronic Effects

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected for this scaffold:

-

The Electronic Influence of –OCF₃: The –OCF₃ group is strongly electron-withdrawing via induction (Hammett

). When positioned at C6, it significantly depletes the electron density of the pyridine -

Accelerated Oxidative Addition: While an electron-deficient ring makes electrophilic aromatic substitution nearly impossible, it lowers the LUMO of the pyridine ring. Once the 3-OH is converted to a trifluoromethanesulfonate (triflate), the electron-poor nature of the C3–OTf bond drastically accelerates the oxidative addition of electron-rich Pd(0) species.

-

Chemoselectivity: The –OCF₃ group is exceptionally stable under standard basic cross-coupling conditions, ensuring that the reaction occurs exclusively at the C3 position without competitive degradation or nucleophilic aromatic substitution (S_NAr) at C6[1].

Strategic Workflows

The synthetic utility of 6-(trifluoromethoxy)pyridin-3-ol is best realized through a divergent approach. The initial activation step serves as a gateway to multiple carbon-carbon and carbon-heteroatom bond-forming reactions.

Caption: Divergent cross-coupling pathways for 6-(trifluoromethoxy)pyridin-3-ol.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each operational step is provided to ensure reproducibility and scale-up reliability.

Protocol A: Synthesis of 6-(trifluoromethoxy)pyridin-3-yl trifluoromethanesulfonate

Objective: Convert the stable 3-OH group into a highly reactive electrophile.

Reagents:

-

6-(trifluoromethoxy)pyridin-3-ol (1.0 equiv, 10 mmol)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv, 12 mmol)

-

Anhydrous Pyridine (2.0 equiv, 20 mmol)

-

Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add the starting pyridine-3-ol and anhydrous DCM.

-

Cooling (Critical Step): Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Tf₂O is highly reactive. Cooling prevents uncontrolled exothermic degradation and the formation of dark, tarry by-products.

-

Base Addition: Add anhydrous pyridine dropwise over 5 minutes.

-

Electrophile Addition: Slowly add Tf₂O dropwise via syringe over 15 minutes. The solution will transition from colorless to pale yellow.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar starting material (

) will be replaced by a non-polar triflate spot ( -

Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude triflate is typically >95% pure and should be used immediately or stored at -20 °C to prevent hydrolytic degradation[2].